Physcion 8-gentiobioside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physcion 8-gentiobioside is an anthraquinone glycoside isolated from the roots of rhubarb (Rheum spp.) . It is known for its various biological activities and is used in traditional medicine. The compound has a molecular formula of C28H32O15 and a molecular weight of 608.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Physcion 8-gentiobioside can be synthesized through the glycosylation of physcion with gentiobiose. The reaction typically involves the use of a glycosyl donor and an acceptor in the presence of a catalyst. Common catalysts include Lewis acids such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from rhubarb roots. The roots are dried, powdered, and subjected to solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Physcion 8-gentiobioside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form physcion, which is a simpler anthraquinone derivative.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Physcion

Reduction: Dihydro-physcion derivatives

Substitution: Various acylated and alkylated derivatives

Scientific Research Applications

Physcion 8-gentiobioside has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.

Biology: Studied for its antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential anticancer and hepatoprotective effects.

Industry: Used in the development of natural dyes and pigments.

Mechanism of Action

Physcion 8-gentiobioside exerts its effects through various molecular targets and pathways. It inhibits the activity of enzymes such as topoisomerase II, which is involved in DNA replication. The compound also modulates signaling pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Physcion: A simpler anthraquinone derivative with similar biological activities.

Emodin: Another anthraquinone with potent antimicrobial and anticancer properties.

Chrysophanol: Known for its anti-inflammatory and hepatoprotective effects.

Uniqueness

Physcion 8-gentiobioside is unique due to its glycosidic linkage, which enhances its solubility and bioavailability compared to other anthraquinones. This makes it more effective in certain biological applications .

Biological Activity

Physcion 8-gentiobioside is an anthraquinone glycoside derived from the roots of Rheum spp. (rhubarb). This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

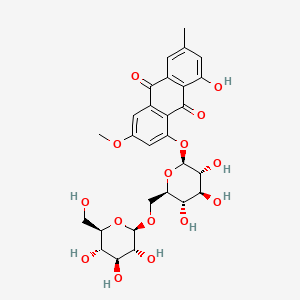

Chemical Structure and Properties

This compound has the chemical formula C28H32O15 and a molecular weight of approximately 608.17 g/mol . The structural uniqueness of this compound lies in its glycosidic linkage, which enhances its solubility and bioavailability compared to other anthraquinones.

The biological effects of this compound are mediated through various mechanisms:

- Enzyme Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA replication, thereby exerting anticancer effects.

- Anti-inflammatory Pathways : The compound modulates signaling pathways associated with inflammation and apoptosis, contributing to its anti-inflammatory properties.

- Antioxidant Activity : It demonstrates significant antioxidant activity by scavenging reactive oxygen species (ROS), which may protect against oxidative stress-related diseases .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study indicated that it has effective antibacterial activity against various pathogens with minimum inhibitory concentration (MIC) values below 8 mg/mL .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | < 8 |

| Escherichia coli | < 8 |

| Candida albicans | < 8 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammation markers. For instance, it significantly decreased the levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli .

Anticancer Properties

Research indicates that this compound may inhibit cancer cell proliferation. A study reported that it induces apoptosis in various cancer cell lines through the activation of caspase pathways .

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties against amyloid-beta aggregation, a hallmark of Alzheimer's disease. Molecular docking studies suggest that it interacts effectively with amyloid-beta peptides, inhibiting their aggregation .

Case Studies and Research Findings

- Antioxidant Activity Study : In a study assessing the antioxidant capacity of various compounds, this compound exhibited strong scavenging activity against peroxynitrite and other free radicals, demonstrating potential for neuroprotective applications .

- Glycation Inhibition Study : The compound was shown to inhibit glycation processes in vitro, which are implicated in diabetic complications. The IC50 values for inhibition ranged from 46.37 to 97.69 µM for different assays .

- Cancer Cell Apoptosis Study : A recent investigation into the apoptotic effects of this compound on HeLa cells revealed a dose-dependent increase in apoptosis markers, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

This compound is often compared with other anthraquinones like physcion and emodin due to their similar biological activities. However, its unique glycosidic structure enhances its solubility and bioavailability.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Physcion | Antimicrobial, anticancer | Simpler structure |

| Emodin | Antimicrobial, anti-inflammatory | Less soluble than this compound |

| This compound | Antimicrobial, anticancer, neuroprotective | Enhanced solubility due to glycosidic linkage |

Properties

CAS No. |

84268-38-2 |

|---|---|

Molecular Formula |

C28H32O15 |

Molecular Weight |

608.5 g/mol |

IUPAC Name |

1-hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione |

InChI |

InChI=1S/C28H32O15/c1-9-3-11-17(13(30)4-9)22(34)18-12(19(11)31)5-10(39-2)6-14(18)41-28-26(38)24(36)21(33)16(43-28)8-40-27-25(37)23(35)20(32)15(7-29)42-27/h3-6,15-16,20-21,23-30,32-33,35-38H,7-8H2,1-2H3 |

InChI Key |

YMXXCMGLMRYEQD-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H](C([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC |

Synonyms |

physcion diglucoside |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.